Journal Name:X-Ray Spectrometry
Journal ISSN:0049-8246
IF:1.234
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1097-4539
Year of Origin:1972
Publisher:John Wiley and Sons Ltd
Number of Articles Per Year:51
Publishing Cycle:Bimonthly
OA or Not:Not
Role of shear thinning in the flow of polymer solutions around a sharp bend
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2023-06-12 , DOI: 10.1007/s00397-023-01399-8
AbstractIn flows with re-entrant corners, polymeric fluids can exhibit a recirculation region along the wall upstream from the corner. In general, the formation of these vortices is controlled by both the extensional and shear rheology of the material. More importantly, these regions can only form for sufficiently elastic fluids and are often called “lip vortices”. These elastic lip vortices have been observed in the flows of complex fluids in geometries with sharp bends. In this work, we characterize the roles played by elasticity and shear thinning in the formation of the lip vortices. Simulations of the Newtonian, Bird-Carreau, and Oldroyd-B models reveal that elasticity is a necessary element. A systematic study of the White-Metzner, finitely extensible non-linear elastic (FENE-P), Giesekus and Rolie-Poly models shows that the onset and size of the elastic lip vortex is governed by a combination of both the degree of shear thinning and the critical shear rate at which the thinning begins.Graphical Abstract(left) Contour plots of velocity magnitude for the FENE-P model showing the decrease in size of the elastic lip vortex as maximum extensibility decreases. (right) Length of the elastic vortex as a function of a modified Carreau number showing a modelindependent effect of the degree and onset of shear thinning.
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SLE3S-water system: a linear rheological characterisation
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2023-06-08 , DOI: 10.1007/s00397-023-01398-9
Surfactant-water mixtures display a complex rheological behaviour, with changes in parameters such as viscosity and moduli of several orders of magnitude as a consequence of phase changes, depending on their concentration and temperature: this criticism heavily affects different industrial processes. In our work, linear rheological behaviour of aqueous mixtures of a commercial anionic surfactant, sodium lauryl ether sulphate, is investigated in a range of temperature (30–60 °C) and surfactant concentration (20–72%wt) of technological relevance. Four phases with different texture are identified by polarised light microscopy: micellar, hexagonal, cubic and lamellar, all showing a shear-thinning behaviour. Rheological parameters of cubic phase show a net jump in a relatively narrow temperature range, suggesting a temperature-induced phase change. The systematic analysis of the rheological behaviour of this widely used surfactant system, reported here for the first time, can be of fundamental support for many industrial applications.Graphical Abstract
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Rheological transient effects on steady-state contraction flows
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2023-02-09 , DOI: 10.1007/s00397-023-01385-0
It may be assumed that the steady-state kinematics of viscoelastic contraction flows depends on the time-independent rheological properties only. This idea is supported by the large number of references explaining steady simulation results by considering only steady-state material functions. Even with numerical simulations, it would be difficult to prove such a statement wrong. However, using the Bautista-Manero-Puig class of models allows to obtain the same steady rheological response but with different transient evolution. Here, we considered two fluids, one displaying a monotonic trend towards the steady-state and the other with at least one visible overshoot in the material functions. Our results show that for the transient evolution with the overshoot fluid, a significant increase in the steady pressure drop is gathered. In addition, vortex response is quite different for the two fluids. This research gives evidence that the transient evolution in rheometrical functions has great impact on steady-state flow behavior.
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Viscosity of aqueous suspensions of titanium dioxide (anatase) nano-particles
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-06-01 , DOI: 10.1007/s00397-022-01348-x
The viscosity of aqueous suspensions of 25 nm titanium dioxide nano-particles was studied as a function of shear rate, temperature, and particle concentration. It is suggested that the complex behaviour of the material could be explained by the interplay of three factors, each having activation energy and activation entropy components. These are the intrinsic viscosity which was shown to obey a semi-empirical form of DLVO equation plus two shear rate–dependent mechanisms, one (thinning) changing the structure from an ordered to a disordered state, the other (thickening) an activation action term due to energy dissipated in particle collisions.
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Studying coalescence at different lengthscales: from films to droplets
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-08-05 , DOI: 10.1007/s00397-022-01365-w
The hydrodynamics of thin films is an important factor when it comes to the stability and rheology of multiphasic materials, such as foams, emulsions, and polymer blends. However, there have so far been only limited experimental studies addressing the dynamics of individual free-standing thin films at conditions similar to those encountered on macroscopic scales. In this article, we study a well-characterized system of a water-in-oil emulsion stabilized by a non-ionic surfactant (SPAN80) close to its CMC. We employ a dynamic thin film balance, to study the dynamics of freestanding films under both constant and time-varied pressure drops. We compare with the recently published results of Narayan et al. (2020) on colliding droplets of the same system with a hydrodynamic microfluidic trap, and show for the first time that agreement between the two lengthscales is possible, which indicates that the coalescence is indeed dominated by the dynamics in the film. We then address the scatter in the coalescence times and show that it can be affected by extrinsic factors, as well as by variations in the collision angle. Finally, we discuss the difficulties of extracting insight on the coalescence mechanism from coalescence time distributions when different effects such as impurities, small pressure variations, collision angle variations, and possible Marangoni-related instabilities are at play.
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Data-driven selection of constitutive models via rheology-informed neural networks (RhINNs)
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-08-03 , DOI: 10.1007/s00397-022-01357-w
A myriad of empirical and phenomenological constitutive models that describe different observed rheologies of complex fluids have been developed over many decades. With each of these constitutive models' strength in recovering different rheological responses, algorithms that allow the data to automatically select the appropriate constitutive relations are of great interest to rheologists. Here, we present a rheology-informed neural network (RhINN) that enables robust model selection based on available experimental data with minimal user intervention. We train our RhINN on a series of experimental data for different complex fluids and show that it is capable of finding the appropriate model with the lowest number of fitting parameters for each data set. Finally, we show that uniform selection of a handful of data over the entire accessible shear rates does not affect the RhINN's accuracy, while providing a specific range of data (and omitting the rest) results in an erroneous model determination.
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Effect of aromatic and non-aromatic solvents on the interfacial viscoelasticity and self-arrangement of asphaltenes
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-06-23 , DOI: 10.1007/s00397-022-01346-z
Adsorption of asphaltene molecules at the oil-water interface induces the formation of a complex microstructure that stabilizes emulsions and impairs the efficiency of crude oil refining. We explore the contribution of polar and non-polar solvents to the rheology and self-aggregation of indigenous asphaltenes from a crude oil sample. We aim to assess the rheological properties of adsorbed layers by designing a set of protocols to explore the mechanical properties of asphaltene laden interfaces. The asphaltenes are also characterized by optical and SEM microscopy, besides surface-area isotherms. Our findings indicate that asphaltenes are a polycondensed aromatic island-type structure that are able to reversibly adsorb when toluene is placed onto the air-water interface. They also show that low aromatic solvents may lead to greater viscoelastic moduli due to disturbances on the asphaltene film. We find that the network growth and asphaltene self-arrangement are directly related to the solvent aromatic content.
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Acoustic monitoring of the gelation of a colloidal suspension
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-12-13 , DOI: 10.1007/s00397-022-01381-w
Because they are sensitive to mechanical properties of materials and can propagate even in opaque systems, acoustic waves provides us with a powerful tool for local rheological characterization of various systems. While most common acoustic techniques rely on time-of-flight measurements, acoustic spectra of speed and attenuation contain rich information on the propagation medium which led to the development of acoustic spectroscopy techniques. They however remain underused in the field of complex fluids because of the difficulty to interpret quantitatively acoustic signals. In this note, we use a simple ultrasound spectroscopy set up to investigate the gelation dynamics by precipitation of a silica colloidal gel. First, we show that a simple analysis of acoustic attenuation allows to define a gelation time, which is proportional to this obtained with rheological measurements. This validates the possibility to use acoustic spectroscopy for monitoring of gelation process, and our setup also has the possibility to perform mappings, showing that the formed gels display some heterogeneity. By studying in more detail acoustic spectra, we finally attempt to relate more precisely acoustic measurements with mechanical parameters of the material.
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Rheokinetic modeling of N-A-S–H gel formation related to alkali-activated aluminosilicate materials
X-Ray Spectrometry ( IF 1.234 ) Pub Date: 2022-06-27 , DOI: 10.1007/s00397-022-01351-2
Alkali-activated aluminosilicate (N-A-S–H) gels are models for understanding structure formation in sustainable cement alternatives known as geopolymers. Temporal measurements of elastic shear moduli development of these aluminosilicate gels show systematic trends in kinetics with respect to silicon to aluminum (Si/Al) ratio. This behavior can be reduced to a single master curve when nondimensionalized with the Si/Al-dependent gel time and equilibrium modulus. An autocatalytic reaction model and Avrami model fit the master curve well. The Avrami exponent is 1.5, consistent with the nucleation and growth steps separately modeled in the autocatalytic reaction model, and further is within the expected values for diffusion-limited growth suggested from independent measurements of the structural fractal dimension by neutron scattering. These results unifying rheokinetic behavior over a range of gel compositions suggest a common underlying microstructure development in such gels and the possibility of developing predictive models for property development in geopolymers more broadly.Graphical abstractAn autocatalytic reaction kinetic model describing nucleation and growth is fit to the evolution of the storage modulus, G’, of alkali-activated aluminosilicate gels with varying concentration of aluminum (\({Si/Al/Na= 2/}{{n}}_{{Al}}{/1.5}\)). A master curve is constructed by nondimensionalizing the timescale and storage modulus of each dataset.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
物理4区 SPECTROSCOPY 光谱学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
7.10 40 Science Citation Index Science Citation Index Expanded Not
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